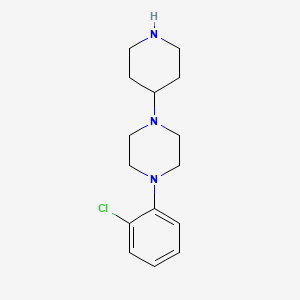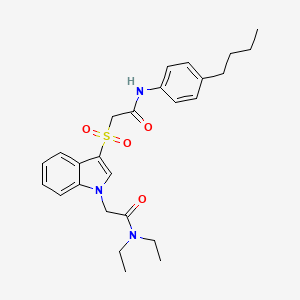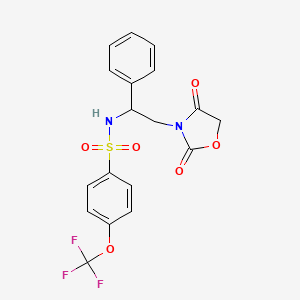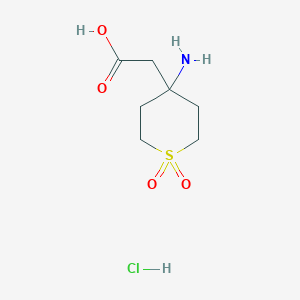
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H10N8OS and its molecular weight is 350.36. The purity is usually 95%.
BenchChem offers high-quality N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Cytotoxic Activity
The thiazole ring, a component of the compound, is associated with antitumor and cytotoxic activities. Thiazole derivatives have been synthesized and evaluated for their potential to inhibit the growth of various human tumor cell lines. For instance, compounds featuring the thiazole moiety have demonstrated potent effects against prostate cancer . The compound could be investigated for similar antitumor properties due to the presence of the thiazole ring.
Antimicrobial and Antifungal Activity
Thiazoles are also known for their antimicrobial properties. They have been used in the synthesis of drugs like sulfathiazole, which is an antimicrobial drug. Additionally, compounds like Abafungin, which contain thiazole rings, exhibit antifungal activity . The triazole ring present in the compound is another moiety known for its antifungal properties, suggesting that the compound could be researched for use in antimicrobial and antifungal applications.
Neuroprotective Applications
The thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in the normal functioning of the nervous system and in the synthesis of neurotransmitters . The structural similarity of the compound to thiamine suggests potential neuroprotective applications, which could be explored in scientific research.
Anti-inflammatory Activity
Thiazole derivatives have been reported to exhibit anti-inflammatory activity . The compound’s potential to act as an anti-inflammatory agent could be of interest in the development of new therapeutic agents for treating inflammatory diseases.
Antiviral Activity
Compounds containing thiazole and triazole rings have shown antiviral activities, including anti-HIV activity . The compound could be investigated for its potential use as an antiviral agent, particularly in the context of HIV research.
Analgesic Activity
Thiazole derivatives have been associated with analgesic activity, providing pain relief without the side effects commonly associated with other analgesic drugs . The compound’s potential analgesic properties could be explored for the development of new pain management therapies.
Antihypertensive Activity
Some thiazole derivatives have demonstrated antihypertensive activity, which could be beneficial in managing high blood pressure . Research into the compound’s potential application in cardiovascular health could yield new treatments for hypertension.
Antidiabetic Activity
The presence of heterocyclic compounds like thiazole has been linked to antidiabetic activity. This suggests that the compound could be researched for its potential use in managing diabetes, possibly through mechanisms involving insulin release or glucose metabolism .
Propriétés
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N8OS/c24-14(11-4-5-13(22-21-11)23-9-16-8-18-23)20-15-19-12(7-25-15)10-3-1-2-6-17-10/h1-9H,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNTLLDQWTINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2862429.png)
![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)
![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)

![1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862435.png)



![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one](/img/structure/B2862439.png)



![N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2862446.png)
![7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2862450.png)